N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4,5-trimethoxybenzamide
Description
This compound features a 3,4,5-trimethoxybenzamide core substituted with an ethyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The sulfone group (1,1-dioxide) confers polarity and metabolic stability, while the ethyl substituent contributes to moderate lipophilicity.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c1-5-17(12-6-7-24(19,20)10-12)16(18)11-8-13(21-2)15(23-4)14(9-11)22-3/h8-9,12H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQGCOGODXAGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
The sulfone-containing amine intermediate is synthesized via oxidation of tetrahydrothiophen-3-amine. Two primary methods are employed:
Method A (Hydrogen Peroxide Oxidation):
Tetrahydrothiophen-3-amine (10 mmol) is dissolved in glacial acetic acid (30 mL) and treated with 30% hydrogen peroxide (15 mL) at 50°C for 6 hours. The reaction mixture is cooled, neutralized with sodium bicarbonate, and extracted with dichloromethane. Evaporation yields 1,1-dioxidotetrahydrothiophen-3-amine as a white solid (85% yield).
Method B (Oxone-Mediated Oxidation):
A solution of tetrahydrothiophen-3-amine (10 mmol) in water (20 mL) is stirred with Oxone® (30 mmol) at room temperature for 24 hours. The product is isolated via filtration and recrystallized from ethanol (90% yield).
| Parameter | Method A | Method B |
|---|---|---|
| Oxidizing Agent | H₂O₂ | Oxone® |
| Solvent | Acetic acid | Water |
| Temperature | 50°C | 25°C |
| Yield | 85% | 90% |
Characterization data for 1,1-dioxidotetrahydrothiophen-3-amine:
N-Ethylation of 1,1-Dioxidotetrahydrothiophen-3-amine
Introducing the ethyl group requires careful control to avoid overalkylation. Two approaches are prevalent:
Method 1 (Direct Alkylation):
1,1-Dioxidotetrahydrothiophen-3-amine (5 mmol) is reacted with ethyl iodide (6 mmol) in acetonitrile (20 mL) using cesium carbonate (10 mmol) as base at 60°C for 8 hours. The mixture is filtered, concentrated, and purified via column chromatography (silica gel, ethyl acetate/hexane) to yield N-ethyl-1,1-dioxidotetrahydrothiophen-3-amine (75% yield).
Method 2 (Reductive Amination):
A mixture of 1,1-dioxidotetrahydrothiophen-3-amine (5 mmol), acetaldehyde (6 mmol), and sodium cyanoborohydride (6 mmol) in methanol (20 mL) is stirred at room temperature for 12 hours. The reaction is quenched with aqueous HCl, basified with NaOH, and extracted with dichloromethane (68% yield).
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Alkylating Agent | Ethyl iodide | Acetaldehyde |
| Base/Reagent | Cs₂CO₃ | NaBH₃CN |
| Solvent | Acetonitrile | Methanol |
| Yield | 75% | 68% |
¹H NMR data for N-ethyl-1,1-dioxidotetrahydrothiophen-3-amine:
- δ 1.10 (t, 3H, CH₂CH₃), 2.60–2.80 (m, 4H, CH₂–S and CH₂–N), 3.35 (q, 2H, N–CH₂CH₃).
Amide Coupling with 3,4,5-Trimethoxybenzoyl Chloride
The final step involves coupling the secondary amine with 3,4,5-trimethoxybenzoyl chloride. This reaction is typically conducted under Schotten-Baumann conditions:
Procedure:
N-Ethyl-1,1-dioxidotetrahydrothiophen-3-amine (4 mmol) is dissolved in dichloromethane (15 mL) and cooled to 0°C. Triethylamine (5 mmol) is added, followed by dropwise addition of 3,4,5-trimethoxybenzoyl chloride (4.2 mmol). The mixture is stirred at room temperature for 4 hours, washed with water, and concentrated. Recrystallization from ethanol affords the target compound (82% yield).
Optimization Insights:
- Solvent Effects: Dichloromethane outperforms THF and DMF in minimizing side reactions.
- Stoichiometry: A 5% excess of acyl chloride improves yield without requiring chromatographic purification.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Alkylation-Coupling Approach
A streamlined method combines N-ethylation and amide formation in a single reactor:
1,1-Dioxidotetrahydrothiophen-3-amine (5 mmol), ethyl iodide (6 mmol), and Cs₂CO₃ (10 mmol) in DMF (20 mL) are heated at 80°C for 6 hours. Without isolation, 3,4,5-trimethoxybenzoyl chloride (5 mmol) is added, and stirring continues for 4 hours. This method yields 70% product but requires careful pH control to prevent acyl chloride hydrolysis.
Solid-Phase Synthesis
Immobilization of 1,1-dioxidotetrahydrothiophen-3-amine on Wang resin enables sequential ethylation (using ethyl bromide/DIPEA) and acylation (3,4,5-trimethoxybenzoic acid/HATU). Cleavage with TFA/DCM provides the target compound in 65% yield over three steps. While less efficient, this approach facilitates parallel synthesis of analogs.
Characterization and Analytical Data
Spectroscopic Properties
IR (KBr):
- 1652 cm⁻¹ (amide C=O stretch)
- 1308 cm⁻¹ and 1145 cm⁻¹ (S=O symmetric/asymmetric stretch)
- 1240 cm⁻¹ (C–O methoxy stretch)
¹H NMR (400 MHz, CDCl₃):
- δ 1.25 (t, 3H, J = 7.2 Hz, CH₂CH₃)
- δ 3.45–3.60 (m, 4H, CH₂–S and CH₂–N)
- δ 3.85 (s, 9H, OCH₃)
- δ 6.75 (s, 2H, aromatic H)
- δ 7.30 (br s, 1H, NH)
¹³C NMR (100 MHz, CDCl₃):
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity at 254 nm with a retention time of 12.4 minutes.
Challenges and Optimization Strategies
Regioselectivity in N-Ethylation
Competing dialkylation is mitigated by:
- Using bulky bases (e.g., Cs₂CO₃) to sterically hinder the second alkylation.
- Employing a 1.2:1 molar ratio of alkylating agent to amine.
Sulfone Group Stability
The sulfone moiety remains intact under mild alkaline conditions (pH < 9) but decomposes in strong bases. Reaction temperatures are maintained below 80°C to prevent retro-Diels-Alder reactions.
Scale-Up Considerations
Kilogram-scale production employs Method 1 for N-ethylation due to superior reproducibility:
- A 50 L reactor charges 1,1-dioxidotetrahydrothiophen-3-amine (1.2 kg), ethyl iodide (1.5 eq), and Cs₂CO₃ (2 eq) in acetonitrile (30 L).
- After coupling with 3,4,5-trimethoxybenzoyl chloride, the crude product is purified via recrystallization (ethanol/water), yielding 2.8 kg (78%) of pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the benzamide core critically influence solubility, lipophilicity, and metabolic stability. Key comparisons include:
Sulfone vs. Hydroxyl or Alkyl Groups
- The sulfone group in the target compound enhances polarity compared to hydroxylated analogs like N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide (), which may improve aqueous solubility but reduce membrane permeability .
- Branched alkyl chains (e.g., iso-butyl in N-iso-butyl-3,4,5-trimethoxybenzamide, ) increase lipophilicity and potency against Trypanosoma cruzi (IC50 = 2.21 µM) compared to linear chains (IC50 = 6.21 µM) . The ethyl group in the target compound likely offers intermediate lipophilicity, balancing cell penetration and solubility.
Sulfone vs. Ionizable Groups
- Trimethobenzamide () contains a dimethylaminoethoxy group, which is ionizable at physiological pH, enhancing gastrointestinal absorption and bioavailability.
Antiparasitic Activity
- Branched alkyl substituents in N-iso-butyl-3,4,5-trimethoxybenzamide () exhibit superior trypanocidal activity (IC50 = 2.21 µM) compared to linear analogs, highlighting the importance of steric bulk in target binding .
Acetylcholinesterase (AChE) Inhibition
- N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives () with aminoethoxy/propoxy moieties show potent AChE inhibition (IC50 = 4.0–16.5 µM). The hydroxyl and amino groups form hydrogen bonds with catalytic triad residues (e.g., HIS447), whereas the sulfone in the target compound may engage in dipole-dipole interactions, possibly altering binding kinetics .
Structural and Functional Data Table
Key Research Findings
Substituent Branching : Branched alkyl chains enhance antiparasitic activity by improving hydrophobic interactions with target enzymes .
Polar Groups: Sulfone and hydroxyl groups increase solubility but may reduce membrane permeability compared to nonpolar alkyl chains .
Ionizable Moieties : Compounds like trimethobenzamide leverage ionizable groups for enhanced bioavailability, a feature absent in the target compound .
AChE Inhibition: Hydrogen-bonding substituents (e.g., hydroxyl, amino) are critical for AChE inhibition, suggesting the sulfone group in the target compound may require complementary pharmacophores for similar efficacy .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4,5-trimethoxybenzamide is a synthetic compound notable for its complex structure and potential biological activities. This compound is characterized by a tetrahydrothiophene ring with a dioxido substituent, an ethyl group, and a 3,4,5-trimethoxybenzamide moiety. Its molecular formula is C₁₄H₁₉N₃O₆S, with a molecular weight of approximately 357.43 g/mol. The unique combination of functional groups suggests significant pharmacological potential.
Preliminary studies indicate that this compound acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. This mechanism is crucial in neuromodulation and cardiovascular regulation due to its influence on potassium ion channels, which play vital roles in maintaining cellular excitability and cardiac rhythm.
Pharmacological Implications
The activation of GIRK channels by this compound may have therapeutic implications in treating conditions such as arrhythmias and other cardiovascular disorders. Additionally, its interaction with specific receptors and enzymes relevant to its pharmacological profile has been explored through binding assays that evaluate its affinity for GIRK channels and other cellular targets.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that this compound possesses unique properties not observed in simpler analogs. Below is a summary table comparing this compound with others:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4,5-trimethoxybenzamide | Lacks thiophene moiety | Simpler structure with fewer functional groups |
| N-(6-hydroxyhexyl)-3,4,5-trimethoxybenzamide | Contains a hexyl chain | Different substituent affects hydrogen bonding |
| N-(6-anilinohexyl)-3,4,5-trimethoxybenzamide | Aniline substituent | Changes properties related to aromatic interactions |
| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | Similar thiophene core but different functional groups | Explores different biological pathways as GIRK activators |
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds featuring the tetrahydrothiophene structure. For instance, research on N-Ethyl-Piperazinyl-Amides has shown promising anticancer activity across various cell lines. These studies revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines while sparing normal cells .
Apoptosis Mechanism
In one notable case study involving structurally related compounds, it was observed that they induced apoptosis in cancer cells by altering the balance between pro-apoptotic and anti-apoptotic proteins. The up-regulation of pro-apoptotic Bak combined with the down-regulation of survival proteins like Bcl-XL led to increased apoptosis rates .
Molecular Docking Studies
Molecular docking analyses have been employed to predict the binding affinity of this compound to various targets. These studies suggest that the compound may inhibit specific proteins involved in cancer progression and survival pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
